Isobutyl angelate
Overview
Description
Isobutyl angelate is not directly mentioned in the provided papers. However, the papers do discuss various isobutyl compounds and their synthesis, which can provide insight into the general behavior and properties of isobutyl derivatives. For instance, isobutyl [3-14C] cyanoacrylate is synthesized through a Diels-Alder reaction followed by a Knoevenagel condensation, indicating that isobutyl compounds can be synthesized using classical organic reactions .
Synthesis Analysis
The synthesis of isobutyl derivatives, such as isobutyl [3-14C] cyanoacrylate, involves the use of [14C] paraformaldehyde with isobutyl cyanoacetate and diethyl malonate in the presence of a basic catalyst and anthracene. This process leads to the formation of adducts that are stable and can be purified by recrystallization. The final compounds are obtained with high purity through thermolysis at elevated temperatures in the presence of maleic anhydride .
Molecular Structure Analysis
The molecular structure of isobutyl compounds can be complex, as seen in the case of isobutyl 4-(4'-phenylbenzylidene-amino)cinnamate (IBPBAC). This compound crystallizes in the monoclinic system and exhibits a bilayer structure with molecules tilted at approximately 40 degrees to the layer normal. The packing arrangement is distorted hexagonal within each half layer .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving isobutyl angelate. However, the synthesis of related isobutyl compounds suggests that they can participate in various organic reactions, such as Diels-Alder reactions, Knoevenagel condensations, and thermolysis, which could be relevant for the synthesis and modification of isobutyl angelate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of isobutyl angelate are not directly reported, the properties of similar isobutyl compounds can be inferred. For example, the isobutyl derivative IBPBAC has a defined melting point leading to a smectic E phase, indicating that isobutyl compounds can exhibit phase transitions and have specific thermal properties . The synthesis of isobutyl [3-14C] cyanoacrylate also suggests that these compounds can be synthesized with high chemical and radiochemical purity, which is important for their potential applications .
Scientific Research Applications
Essential Oil Composition and Drying Methods
- Influence of Drying Methods : The content and composition of essential oils, including isobutyl angelate, vary significantly depending on the drying method used for Roman chamomile. Shade drying results in a higher oil content compared to sun and oven drying. This finding is critical for optimizing essential oil extraction for various applications (Omidbaigi, Sefidkon, & Kazemi, 2004).
Antioxidant and Antifungal Properties
- Antioxidant and Antifungal Activity : Isobutyl angelate is a major component of Cladanthus eriolepis essential oil, showing significant antioxidant and antifungal activities. These properties are particularly relevant for controlling plant diseases and may have therapeutic applications (Chibane et al., 2020).
Biotransformation and Enzyme System Studies
- Biotransformation Studies : Research on the biotransformation of certain compounds by the fungus Mucor plumbeus has identified derivatives of isobutyl angelate. These studies provide insights into the enzyme systems involved in these processes in both fungi and plants, which could be crucial for biotechnological applications (Fraga et al., 2017).
Chemical Composition Analysis
- Chemical Profile in Various Species : The chemical composition of essential oils from different plant species, including the significant presence of isobutyl angelate, has been extensively studied. This knowledge is vital for the utilization of these plants in pharmacology and perfumery (El Hafidi et al., 2021).
Synthesis and Drug Development
- Synthesis and Pharmaceutical Applications : Research on the synthesis of ingenol 3-angelate, a derivative of isobutyl angelate, highlights its potential in pharmaceutical applications. The development of methods for its efficient synthesis is crucial for drug development (Liang et al., 2012).
Antimicrobial Properties
- Antimicrobial Activities : Isobutyl angelate exhibits potent antimicrobial activity against various bacterial strains and yeasts. This makes it a candidate for use in antimicrobial formulations and could inform the development of new antimicrobial agents (Bail et al., 2009).
Cancer Research and Immunotherapy
- Cancer Research and Immunotherapy : Ingenol 3-angelate, derived from isobutyl angelate, shows promise in cancer research. It has been found to induce cell death in tumor cells and may enhance the efficacy of immunotherapies. This research opens new avenues in cancer treatment (Le et al., 2009).
Drug Discovery and Natural Products
- Natural Product-Based Drug Discovery : The success of ingenol 3-angelate in the treatment of actinic keratosis demonstrates the potential of compounds like isobutyl angelate in drug discovery. This research provides a framework for discovering new drugs based on natural products (Vasas et al., 2012).
Safety And Hazards
Isobutyl angelate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Future Directions
Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of Isobutanol by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced . More research is needed to validate the influence of essential oils in the human central nervous system, which could lead to the development of essential oil-based drugs for the treatment of mental illnesses such as depression, anxiety, and dementia .
properties
IUPAC Name |
2-methylpropyl (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884422 | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; winey, fruity aroma | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.880 | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isobutyl angelate | |
CAS RN |
7779-81-9 | |
Record name | Isobutyl angelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl angelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2-methylisocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ANGELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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